(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline
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Overview
Description
(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound combines the structural features of (E)-but-2-enedioic acid and a dihydroisoquinoline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperazine moiety and the (E)-but-2-enedioic acid group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar structural features but different substituents.
Dihydroisoquinoline derivatives: Molecules with variations in the dihydroisoquinoline core structure.
Piperazine-containing compounds: Compounds that include the piperazine moiety but differ in other structural aspects.
Uniqueness
(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
83658-73-5 |
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Molecular Formula |
C30H35N3O8 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H27N3.2C4H4O4/c1-17-8-9-19-15-20(16-25-12-10-24(2)11-13-25)23-22(21(19)14-17)18-6-4-3-5-7-18;2*5-3(6)1-2-4(7)8/h3-9,14,20H,10-13,15-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
RVKWGZGUDFDONU-LVEZLNDCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)CC(N=C2C3=CC=CC=C3)CN4CCN(CC4)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN4CCN(CC4)C)C=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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